molecular formula C4H3BrN2O2S B13505885 5-Amino-2-bromo-4-thiazolecarboxylic acid

5-Amino-2-bromo-4-thiazolecarboxylic acid

Cat. No.: B13505885
M. Wt: 223.05 g/mol
InChI Key: CTNHCNUVYUCVKO-UHFFFAOYSA-N
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Description

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thiourea. The reaction conditions often involve the use of solvents such as acetic acid or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid include:

Uniqueness

What sets 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-4-7-1(3(8)9)2(6)10-4/h6H2,(H,8,9)

InChI Key

CTNHCNUVYUCVKO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)N)C(=O)O

Origin of Product

United States

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